[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups and substituents. The complete IUPAC name [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol precisely describes the molecular architecture through a hierarchical naming system that prioritizes the pyrazole ring as the parent heterocycle. The nomenclature construction begins with the pyrazole core, which serves as the fundamental structural unit, followed by the specification of substituent positions and chemical identities.
The systematic naming convention places the fluorophenyl substituent at the 1-position of the pyrazole ring, utilizing the standard numbering system where nitrogen atoms occupy positions 1 and 2 of the five-membered heterocycle. The 4-fluorophenyl designation indicates that the fluorine atom resides at the para position of the phenyl ring relative to the point of attachment to the pyrazole system. The hydroxymethyl group, represented as methanol in the IUPAC name, occupies the 4-position of the pyrazole ring, creating a primary alcohol functionality that significantly influences the compound's chemical behavior and intermolecular interactions.
Alternative systematic names and synonyms provide additional nomenclature perspectives that emphasize different structural features of the molecule. The designation (1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL represents an equivalent systematic name that employs uppercase convention and explicit position numbering. The molecular descriptor MFCD08059807 serves as a unique chemical database identifier that enables unambiguous reference across multiple chemical information systems and facilitates precise literature searches and database queries.
Table 1: Systematic Nomenclature and Identifiers
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | [1-(4-fluorophenyl)pyrazol-4-yl]methanol |
| Alternative Systematic Name | (1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANOL |
| Chemical Database ID | MFCD08059807 |
| Registry Number | 153863-34-4 |
Propriétés
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHFEHLEPRCFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617858 | |
| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153863-34-4 | |
| Record name | [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Analyse Des Réactions Chimiques
Oxidation Reactions
The hydroxymethyl group undergoes selective oxidation to produce aldehydes or carboxylic acids under controlled conditions:
Key Findings :
-
TEMPO-mediated oxidation preserves the pyrazole ring integrity while selectively targeting the alcohol group .
-
Over-oxidation to carboxylic acids requires strong oxidizing agents like KMnO₄ .
Reduction Reactions
The hydroxymethyl group can be further reduced or participate in hydrogenation processes:
Mechanistic Insights :
-
NaBH₄ selectively reduces the hydroxymethyl group without affecting the fluorophenyl substituent .
-
Catalytic hydrogenation modifies the pyrazole ring’s aromaticity, yielding tetrahydropyrazole analogs .
Substitution Reactions
Electrophilic aromatic substitution occurs preferentially at the fluorophenyl ring’s meta and para positions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 2 hr) | 3-Nitro-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol | 78% | |
| Halogenation | Br₂/FeBr₃ (CH₂Cl₂, reflux) | 3-Bromo-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol | 82% |
Regioselectivity Notes :
-
The electron-withdrawing fluorine atom directs incoming electrophiles to the meta position.
-
Steric hindrance from the pyrazole ring limits ortho substitution.
Condensation and Etherification
The alcohol group participates in nucleophilic reactions:
Applications :
-
Ether derivatives show enhanced lipid solubility for pharmacological studies .
-
Esters serve as prodrug candidates with improved bioavailability .
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed couplings:
Challenges :
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (HCl, 37°C) | Degradation to 4-fluorobenzoic acid | 2.5 hr | |
| pH 7.4 (buffer) | No decomposition (24 hr) | >24 hr |
Implications :
Applications De Recherche Scientifique
[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula . It's a pyrazole derivative featuring a fluorophenyl group attached to the pyrazole ring .
Applications
this compound is utilized in diverse research fields:
- Pharmaceutical Development Pyrazoles are explored as potential drug candidates for treating diseases, especially those involving inflammation and pain management . The presence of a fluorophenyl group can enhance interactions with biological targets, potentially improving therapeutic efficacy.
- Agricultural Chemistry This compound can serve as a lead in developing new agrochemicals, including pesticides and herbicides that are more effective and safer for the environment .
- Material Science The unique properties of this chemical make it suitable for creating advanced materials, including polymers and coatings requiring specific thermal and mechanical characteristics .
- Biochemical Research It is used in studies investigating enzyme inhibition and receptor binding, contributing to a better understanding of biological pathways and disease mechanisms .
- Analytical Chemistry The compound is employed in developing analytical methods for detecting and quantifying similar pyrazole derivatives in various samples, enhancing quality control processes .
Mécanisme D'action
The mechanism of action of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring structure allows for hydrogen bonding and hydrophobic interactions with the target molecules, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Structural Comparison
Key structural analogs differ in substituents on the pyrazole ring and the attached aromatic group. Below is a comparative analysis:
Key Observations :
- The hydroxymethyl group at position 4 is conserved in all analogs except 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, which features an N-methylaminomethyl group .
- Aromatic substituents vary significantly: the target compound’s 4-fluorophenyl group is replaced with methylthio (e.g., ), methylphenyl (e.g., ), or pyrazole (e.g., ) in analogs.
- Molecular weight differences arise from substituent bulkiness. For example, methylthio groups increase hydrophobicity, while fluorine enhances polarity .
Physicochemical Properties
| Property | This compound | (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 3.2 | 1.5 |
| Water Solubility | Moderate (1–10 mg/mL) | Low (<1 mg/mL) | Moderate (1–10 mg/mL) |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 1 (NH) |
Analysis :
- The methylthio group in increases lipophilicity (LogP = 3.2), reducing water solubility compared to the target compound.
- N-methylaminomethyl in retains moderate solubility due to the polar amine group.
- Fluorine in the target compound balances hydrophobicity and polarity, favoring drug-like properties .
Activité Biologique
The compound [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a member of the pyrazole family, notable for its potential biological activities. This article delves into the compound's synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 180.20 g/mol
The presence of the fluorophenyl group is expected to enhance the compound's lipophilicity and biological activity through improved interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the pyrazole ring via condensation reactions.
- Introduction of the fluorophenyl group through electrophilic aromatic substitution.
- Reduction to yield the methanol derivative.
Antitumor Activity
Studies have shown that pyrazole derivatives exhibit significant antitumor properties. For instance, this compound has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to its ability to inhibit specific kinases involved in cell proliferation and survival.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Inhibition of MAPK pathways |
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
Anti-inflammatory Effects
Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This compound was observed to downregulate TNF-alpha and IL-6 levels in vitro.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Candida albicans | 0.020 |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, potentially making it a candidate for further development as an antibiotic agent.
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly inhibited cell growth with an IC value of 12.5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanisms of similar pyrazole derivatives in a mouse model of arthritis. The results showed that treatment with this compound reduced paw swelling and inflammatory markers, indicating its therapeutic potential in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, and how can purity be optimized during purification?
- Methodological Answer : A common approach involves condensation reactions between fluorophenyl hydrazines and β-keto esters, followed by reduction of the carbonyl group. For example, similar pyrazole derivatives are synthesized via base-catalyzed Claisen-Schmidt condensation (e.g., ethanol/NaOH systems), monitored by TLC, and purified via recrystallization or column chromatography . Purity optimization may involve iterative solvent systems (e.g., ethanol/water) and analytical validation using HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl ring (δ ~7.2–7.8 ppm, coupling with fluorine) and pyrazole protons (δ ~7.5–8.5 ppm) .
- HPLC-MS : Confirm molecular weight (MW: 222.22 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- FTIR : Identify O-H stretches (~3200–3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its molecular structure?
- Methodological Answer : Crystallize the compound via slow evaporation (e.g., ethanol/dichloromethane). Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Validate with R1 < 0.05 and wR2 < 0.15 .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., disorder or twinning) be resolved?
- Methodological Answer : For disordered fluorophenyl groups, apply PART instructions in SHELXL and refine occupancy parameters. For twinning, use the TWIN/BASF commands. Hirshfeld surface analysis (CrystalExplorer) can clarify intermolecular interactions (e.g., F···H contacts) and validate packing efficiency .
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
- Methodological Answer : Functionalize the methanol group via esterification (e.g., acetyl chloride) or oxidation to a ketone for subsequent Schiff base formation. Derivatives like 1,3,4-thiadiazoles (via hydrazinecarbothioamide) show enhanced antimicrobial activity . For kinase inhibition, introduce sulfonamide or trifluoromethyl groups at the pyrazole C-3 position .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Q. What is the impact of trace impurities (<2%) on biological assay outcomes?
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
